molecular formula C24H24FN3O3S B2393561 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide CAS No. 1208667-79-1

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide

Cat. No.: B2393561
CAS No.: 1208667-79-1
M. Wt: 453.53
InChI Key: QAYRXEJQZYSTBJ-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring three key motifs:

  • Thiophene-3-carboxamide backbone: Provides a heterocyclic aromatic core critical for molecular interactions.
  • Piperazine ring: Substituted with a 2-fluorophenyl group at the 4-position, which enhances receptor-binding specificity, particularly in neurological targets .
  • Benzo[d][1,3]dioxol-5-yl (benzodioxole) group: A lipophilic moiety that improves metabolic stability and membrane permeability .

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O3S/c25-19-3-1-2-4-20(19)27-8-10-28(11-9-27)21(14-26-24(29)18-7-12-32-15-18)17-5-6-22-23(13-17)31-16-30-22/h1-7,12-13,15,21H,8-11,14,16H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYRXEJQZYSTBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)C3=CSC=C3)C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring and a benzo[d][1,3]dioxole moiety, which are known to contribute to various biological activities. The presence of a piperazine group enhances its interaction with biological targets, particularly in the central nervous system.

Molecular Formula

  • Molecular Formula : C22H24F N3O3S
  • Molecular Weight : 429.50 g/mol

Anticancer Activity

Recent studies have indicated that compounds containing similar structural elements exhibit promising anticancer properties. For instance, derivatives of piperazine and benzo[d][1,3]dioxole have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment

In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and U87 (glioblastoma). The IC50 values for these compounds ranged from 7.4 μM to 45.2 μM, indicating moderate potency against these cell lines .

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AMCF-725.72 ± 3.95Induction of apoptosis
Compound BU8745.2 ± 13.0Inhibition of cell proliferation

Neuropharmacological Activity

The piperazine moiety is often associated with neuropharmacological effects. Compounds similar to this compound have been explored for their potential in treating neurological disorders.

These compounds may act as serotonin receptor modulators and have been shown to affect neurotransmitter levels in the brain, which could be beneficial for conditions such as anxiety and depression .

Antimicrobial Activity

The antimicrobial properties of compounds with similar structures have also been investigated. For example, benzodioxole derivatives have shown activity against various bacterial strains.

Experimental Results

In vitro tests demonstrated that certain derivatives exhibited significant antibacterial activity against Escherichia coli and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL .

CompoundBacterial StrainMIC (μg/mL)
Compound CE. coli20
Compound DB. subtilis15

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications in the chemical structure can lead to enhanced potency and selectivity.

Key Findings

  • Substituent Effects : The introduction of electron-withdrawing groups on the aromatic rings has been shown to increase anticancer activity.
  • Linker Variability : Altering the length and composition of the linker between the thiophene and piperazine can significantly impact receptor binding affinity.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds with piperazine derivatives exhibit significant antidepressant effects. The structural similarity of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide to known antidepressants suggests potential efficacy in treating mood disorders. Studies have shown that modifications in the piperazine structure can enhance serotonin receptor affinity, contributing to antidepressant properties .

Anticancer Properties

The compound's ability to interact with various biological targets positions it as a candidate for anticancer drug development. Preliminary studies suggest that similar compounds have shown cytotoxic effects against prostate cancer and melanoma cell lines . The mechanism may involve the inhibition of specific signaling pathways critical for cancer cell proliferation.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the Benzo[d][1,3]dioxole Moiety : This can be achieved through the reaction of catechol with formaldehyde under acidic conditions.
  • Piperazine Derivative Synthesis : The piperazine component can be synthesized from commercially available precursors through standard alkylation reactions.
  • Final Coupling Reaction : The final step involves coupling the thiophene carboxamide with the prepared benzo[d][1,3]dioxole and piperazine derivatives under controlled conditions to ensure high yield and purity.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated derivatives of piperazine for their antidepressant activity. Results indicated that modifications similar to those found in this compound resulted in enhanced binding affinity to serotonin receptors, suggesting a promising avenue for further research .

Case Study 2: Anticancer Efficacy

In vitro studies demonstrated that compounds structurally related to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of key oncogenic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons with analogous compounds from the evidence:

Compound Name Core Structure Key Substituents/Features Pharmacological Relevance References
Target Compound Thiophene-3-carboxamide - 2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl
- Benzodioxol-5-yl
Potential CNS activity due to fluorophenyl-piperazine motif; improved stability via benzodioxole.
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide (35) Thiazole-carboxamide - Trifluoromethoxybenzoyl
- Cyclopropane-carboxamide
- Benzodioxol-5-yl
Antagonistic activity inferred from thiazole and trifluoromethoxy groups; cyclopropane enhances rigidity.
Ziprasidone Related Compound B Indoline-dione - Bis(benzoisothiazolyl)piperazine
- Dichloro and hydroxy groups
Antipsychotic activity via dopamine/serotonin receptor modulation.
4-(2-(1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-4-phenylthiazole-5-carbonyl)benzoic acid (36) Thiazole-carboxamide - Benzodioxol-5-yl cyclopropane
- Phenyl-thiazole
Enhanced metabolic stability; potential kinase inhibition.
(2R,3R,4S)-ethyl 4-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylate (7) Pyrrolidine - Benzodioxol-5-yl
- 4-Methoxyphenyl
Stereoselective synthesis for chiral drug candidates; hydroxylation-sensitive.

Key Structural and Functional Insights:

Piperazine Derivatives: The target compound’s 2-fluorophenyl-piperazine group differentiates it from Ziprasidone analogs (e.g., benzoisothiazolyl substituents) . In contrast, compound 35 replaces the piperazine with a thiazole-carboxamide, prioritizing rigidity via cyclopropane and trifluoromethoxy groups .

Benzodioxole Modifications :

  • The benzodioxole motif is conserved across multiple compounds (e.g., target compound, 35, 36), underscoring its role in enhancing lipophilicity and stability .
  • Compound 7 integrates benzodioxole into a pyrrolidine scaffold, demonstrating versatility in chiral synthesis but increased susceptibility to oxidation .

Heterocyclic Cores :

  • Thiophene (target) vs. thiazole (35, 36): Thiophene’s smaller ring size may improve membrane permeability, while thiazole’s nitrogen atom facilitates hydrogen bonding in target interactions.
  • Pyrrolidine (compound 7) offers conformational flexibility, whereas cyclopropane (35, 36) enforces planarity, impacting binding pocket accommodation.

Research Findings and Data

  • Synthetic Accessibility :

    • The target compound’s synthesis likely parallels methods described for compound 35, where amide coupling (e.g., HATU/DIPEA-mediated) links the benzodioxole-piperazine-ethylamine to thiophene-3-carboxylic acid .
    • In contrast, Ziprasidone-related compounds require multi-step sequences to assemble bis-heterocyclic piperazine cores .
  • Pharmacokinetic Predictions: The benzodioxole group in the target compound may confer longer half-lives compared to non-benzodioxole analogs (e.g., compound 7) due to reduced CYP450-mediated metabolism . Fluorine’s electronegativity in the 2-fluorophenyl group could enhance blood-brain barrier penetration relative to methoxy or trifluoromethoxy substituents .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways and challenges for synthesizing N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide?

  • Methodological Answer : Synthesis typically involves sequential coupling of the benzo[d][1,3]dioxole, piperazine, and thiophene-carboxamide moieties. Critical steps include:

  • Piperazine functionalization : Reacting 4-(2-fluorophenyl)piperazine with a bromoethyl intermediate under reflux in dimethylformamide (DMF) or dichloromethane (DCM) to form the ethyl-piperazine linkage .
  • Amide bond formation : Coupling the intermediate with thiophene-3-carboxylic acid using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous conditions .
  • Purification : Flash column chromatography or recrystallization to achieve >95% purity, with yields optimized via solvent selection (e.g., ethanol for recrystallization) .
    • Key Challenges : Competing side reactions (e.g., piperazine dimerization) and stereochemical control require precise temperature and stoichiometric monitoring .

Q. How is the molecular structure validated for this compound?

  • Methodological Answer : Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR identify proton environments (e.g., benzylic protons at δ 4.8–5.2 ppm, piperazine NH signals at δ 2.5–3.5 ppm) and carbon backbone .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., molecular ion [M+H]+^+ at m/z 481.16) confirms the molecular formula .
  • X-ray Crystallography (if feasible): Resolves stereochemistry of the ethyl-piperazine-thiophene junction .

Q. What initial biological screening strategies are recommended?

  • Methodological Answer : Prioritize target-agnostic assays:

  • Receptor binding : Screen against GPCR panels (e.g., dopamine, serotonin receptors) due to the piperazine moiety’s affinity for neurotransmitter receptors .
  • Enzyme inhibition : Test against kinases or cytochrome P450 isoforms using fluorescence-based assays .
  • Cytotoxicity : Evaluate in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, with IC50_{50} values compared to reference compounds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Methodological Answer :

  • Variation of substituents :
  • Replace the 2-fluorophenyl group on piperazine with chloro or methoxy groups to assess receptor selectivity .
  • Modify the thiophene ring (e.g., 2- vs. 3-carboxamide) to alter metabolic stability .
  • Molecular docking : Use Schrödinger Suite or AutoDock to model interactions with D3_3 dopamine receptors, focusing on piperazine-thiophene spatial orientation .
  • In vitro validation : Compare binding affinities (Ki_i) across analogs to identify critical substituents .

Q. How can contradictory data on receptor binding affinity across studies be resolved?

  • Methodological Answer :

  • Purity verification : Re-analyze compound batches via HPLC to rule out impurities (>99% purity required) .
  • Stereoisomer separation : Use chiral chromatography to isolate enantiomers, as stereochemistry impacts receptor binding (e.g., R vs. S configurations) .
  • Assay standardization : Re-test under uniform conditions (e.g., radioligand concentration, buffer pH) to minimize variability .

Q. What strategies assess metabolic stability and pharmacokinetics in preclinical models?

  • Methodological Answer :

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life (t1/2_{1/2}) and identify major metabolites via LC-MS/MS .
  • Plasma protein binding : Use equilibrium dialysis to determine unbound fraction, critical for dose adjustment .
  • In vivo PK studies : Administer intravenously/orally to rodents, with serial blood sampling for AUC and bioavailability calculations .

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